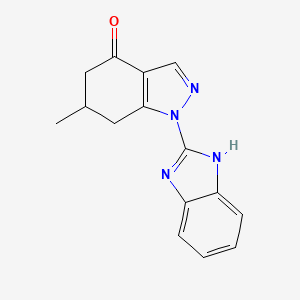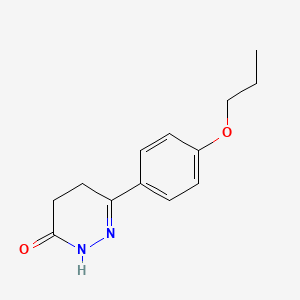
2-(4-MEO-3-NITRO-PH)-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-ME-4-QUINOLINECARBOXYLATE
Vue d'ensemble
Description
2-(4-MEO-3-NITRO-PH)-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is a synthetic organic compound that belongs to the class of quinoline carboxylates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-MEO-3-NITRO-PH)-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-ME-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Methoxylation: Introduction of the methoxy group.
Formation of the oxoethyl group: This might involve the reaction of an appropriate ester or acid chloride with an oxoethyl precursor.
Quinoline ring formation: Cyclization reactions to form the quinoline ring.
Final coupling: Coupling of the quinoline derivative with the chlorophenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(4-MEO-3-NITRO-PH)-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-ME-4-QUINOLINECARBOXYLATE may have applications in:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Research: Studying its effects on cellular pathways and molecular targets.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of specific biological pathways. The molecular targets might include topoisomerases, kinases, or G-protein coupled receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Chloroquine: An antimalarial drug with a similar quinoline core.
Nitroquinolines: Compounds with nitro groups that exhibit antimicrobial properties.
Uniqueness
2-(4-MEO-3-NITRO-PH)-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O6/c1-15-3-9-21-19(11-15)20(13-22(28-21)16-4-7-18(27)8-5-16)26(31)35-14-24(30)17-6-10-25(34-2)23(12-17)29(32)33/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDODHZJNAATIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-(3-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4665841.png)
![1-[(2,4-difluorophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4665844.png)
![methyl 5-methyl-4-phenyl-2-{[(propylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4665853.png)
![[2-[2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]acetic acid](/img/structure/B4665868.png)

![(5Z)-5-[(1-Acetyl-1H-indol-3-YL)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4665884.png)
![ethyl (2Z)-2-[(1,2-dimethyl-5-nitroindol-3-yl)methylidene]-3-oxobutanoate](/img/structure/B4665889.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4665897.png)
![1-(3-FLUOROBENZOYL)-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4665901.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({4-methyl-6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide](/img/structure/B4665908.png)
![4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4665913.png)

